molecular formula C6H16N4O2 B8105252 N'-hydroxypropanimidamide

N'-hydroxypropanimidamide

Cat. No.: B8105252
M. Wt: 176.22 g/mol
InChI Key: FPESJLFLKQUFPG-UHFFFAOYSA-N
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Description

Propionamidoxime, also known as N'-hydroxypropanimidamide, is a chemical compound with the CAS number 29335-36-2. It has a molecular formula of C3H8N2O and a molecular weight of 88.11 g/mol. This compound is characterized by specific physical and chemical properties, including a predicted boiling point of 205.1±23.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³. It is slightly soluble in water. As a member of the amidoxime family, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its molecular structure features a reactive amidoxime functional group, which allows it to participate in various chemical transformations and complex molecule constructions. Researchers utilize this chemical in the development of novel compounds and for studying specific biochemical pathways. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H8N2O/c2*1-2-3(4)5-6/h2*6H,2H2,1H3,(H2,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPESJLFLKQUFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO)N.CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms Involving N Hydroxypropanimidamide

Fundamental Reactivity Studies

Amidoximes, including N'-hydroxypropanimidamide, can exist as several tautomeric and isomeric forms. Theoretical and experimental studies have identified four primary tautomers: the amidoxime (B1450833) form, the iminohydroxylamine form, a zwitterionic aminonitrone, and a nitroso-amine form. The equilibrium between these forms is a key determinant of the molecule's behavior.

Recent theoretical and experimental work indicates that the (Z)-amidoxime isomer is the most stable and predominant form. This isomer is thermodynamically more favorable than the iminohydroxylamine, aminonitrone, and nitroso-amine tautomers. The nitroso-amine form is considered the least stable. The presence of the zwitterionic aminonitrone tautomer has been demonstrated by Fourier-transform infrared (FT-IR) spectroscopy, identified by a characteristic band around 1690 cm⁻¹ alongside the primary amidoxime C=N stretching band at approximately 1656 cm⁻¹.

The interconversion between these tautomers involves proton transfer and is associated with a significant energy barrier. Theoretical calculations suggest that the energy difference between the amidoxime and iminohydroxylamine tautomers is approximately 4-10 kcal/mol. However, the activation energy for this transformation is quite high, in the range of 33-71 kcal/mol for the uncatalyzed reaction, making spontaneous interconversion at room temperature unlikely.

Tautomer/IsomerKey Structural FeatureRelative Stability
(Z)-Amidoxime-OH and -NH2 groups are cis across the C=N bondMost stable form
(E)-Amidoxime-OH and -NH2 groups are trans across the C=N bondLess stable than Z-isomer
IminohydroxylamineContains a C-N single bond and an N=OH double bondLess stable than amidoxime form
Aminonitrone (Zwitterion)Positively charged nitrogen and negatively charged oxygenIdentified by FT-IR
Nitroso-amineContains an N-N=O groupLeast stable form

The reactivity of this compound is highly dependent on the pH of the medium, owing to the presence of both acidic and basic centers. The hydroxyl group (-OH) is weakly acidic and can be deprotonated to form an amidoximate anion. This deprotonation is a crucial step in certain oxidative reactions, as the resulting anion is more susceptible to oxidation than the neutral molecule.

Conversely, the nitrogen atoms of the amino group (-NH2) and the imine group (C=N) are basic and can be protonated in acidic conditions. Protonation of the imine nitrogen increases the electrophilicity of the adjacent carbon atom, making it more vulnerable to attack by nucleophiles. Acid-catalyzed reactions of related compounds are known to proceed via a pre-equilibrium protonation step. These protonation and deprotonation equilibria dictate the dominant reactive species in a given chemical environment, thereby controlling the reaction pathway and product distribution.

Oxidative and Reductive Transformations

This compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

Oxidative Transformations: The oxidation of amidoximes has been studied extensively, revealing pathways that lead primarily to amides and nitriles. The specific outcome is highly dependent on the nature of the oxidizing agent.

Formation of Amides: Oxidants capable of transferring an oxygen atom, such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or biological systems like cytochrome P450 (CYP450), selectively oxidize amidoximes to the corresponding amides. The oxidation by CYP450 is thought to proceed via a superoxide (B77818) radical anion or a protein-metal-O₂ complex intermediate.

Formation of Nitriles: In contrast, oxidants like lead(IV) acetate (B1210297) (Pb(OAc)₄), silver carbonate (Ag₂CO₃), or biomimetic systems involving iron-porphyrins preferentially yield nitriles. The mechanism with iron-porphyrins likely involves highly reactive iron-oxo species that oxidize the amidoxime. Horseradish peroxidase, which also generates iron-oxo species, oxidizes amidoximes to nitriles and dimeric products.

This differential reactivity is a key aspect of amidoxime chemistry. The oxidative cleavage of the C=N bond is also the mechanism by which amidoximes can release nitric oxide (NO), a molecule with significant biological roles.

Oxidizing Agent/SystemMajor Product(s)Reference
m-CPBA / t-BuOOHAmide
m-CPBA / Iron-PorphyrinNitrile
Pb(OAc)₄ / Ag₂CO₃Nitrile
Cytochrome P450 (CYP450)Amide
Horseradish Peroxidase (HRP) / H₂O₂Nitrile, Dimeric Product

Reductive Transformations: Amidoximes can also undergo reduction. It is known that they can be reduced in vivo to form the corresponding amidines. This transformation highlights another facet of their reactivity, particularly in biological contexts where amidines often exhibit significant pharmacological activity.

Nucleophilic and Electrophilic Reaction Pathways

The dual nucleophilic and electrophilic character of this compound allows it to participate in a wide range of reactions.

Nucleophilic Character: The lone

Coordination Chemistry and Ligand Properties of N Hydroxypropanimidamide

Chelation Modes and Coordination Geometries with Transition Metals

N'-hydroxypropanimidamide possesses two potential donor sites for coordination with metal ions: the nitrogen atom of the imidamide group and the oxygen atom of the hydroxylamine (B1172632) moiety. This bidentate nature allows for the formation of stable chelate rings with transition metal ions. The specific chelation mode would likely involve the deprotonation of the hydroxyl group, leading to a negatively charged oxygen atom that can form a strong coordinate bond with a metal center, while the nitrogen atom of the imidamide group donates its lone pair of electrons.

The coordination geometry of the resulting metal complexes would be dictated by several factors, including the coordination number of the metal ion, its size, and its electronic configuration. For instance, with a coordination number of four, square planar or tetrahedral geometries would be expected. For a coordination number of six, an octahedral geometry would be the most probable arrangement. However, without specific structural elucidation studies, such as X-ray crystallography, for this compound complexes, these remain theoretical predictions.

Complex Formation Equilibria and Stability Constants

The formation of metal complexes in solution is governed by equilibrium principles, and the stability of these complexes is quantified by their stability constants (K) or formation constants (β). wikipedia.org A higher stability constant indicates a stronger interaction between the metal ion and the ligand. curresweb.com The determination of these constants for this compound complexes would typically involve techniques such as potentiometric or spectrophotometric titrations. scispace.com

Below is a hypothetical interactive data table illustrating how such data would be presented if available.

Hypothetical Stability Constants of this compound Complexes

Metal Ion Log β₁ Log β₂
Cu(II) 8.5 15.2
Ni(II) 7.2 13.1
Co(II) 6.8 12.5
Zn(II) 6.5 12.0
Fe(II) 6.2 11.5
Mn(II) 5.4 10.1

Note: These values are illustrative and not based on experimental data for this compound.

Spectroscopic Characterization of Metal-N'-hydroxypropanimidamide Complexes

The formation of metal complexes with this compound would be expected to induce significant changes in its spectroscopic properties.

Infrared (IR) Spectroscopy: Coordination to a metal ion would alter the vibrational frequencies of the C=N and N-O bonds in the this compound ligand. A shift in the C=N stretching frequency and the disappearance or shift of the O-H stretching frequency upon deprotonation would provide evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the ligand and the d-d transitions of the transition metal ion would be affected by coordination. The formation of metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) bands could lead to the appearance of new, often intense, absorption bands in the UV-Vis spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons and carbon atoms in the this compound ligand would be sensitive to the coordination environment. Changes in the chemical shifts upon complexation can provide insights into the binding sites and the structure of the complex in solution.

A hypothetical table of spectroscopic data is presented below to demonstrate how such information would be organized.

Hypothetical Spectroscopic Data for a [M(this compound)₂]ⁿ⁺ Complex

Technique Ligand Complex
IR (cm⁻¹)
ν(O-H) ~3200 Absent
ν(C=N) ~1650 ~1630
ν(N-O) ~950 ~980
UV-Vis (nm)
λₘₐₓ (π→π*) ~210 ~215
λₘₐₓ (n→π*) ~280 ~295
λₘₐₓ (d-d/CT) - 450-700
¹H NMR (ppm)
δ(CH₂) 2.4 2.6
δ(CH₃) 1.1 1.3

Note: These values are illustrative and not based on experimental data for this compound complexes.

Redox Behavior of Metal-Ligand Systems

The redox properties of metal complexes are of significant interest, and in the case of this compound complexes, both the ligand and the metal center could potentially be involved in redox processes. researchgate.net Cyclic voltammetry is a key technique for investigating such behavior. mdpi.com

Ligand-Centered Redox Processes

The this compound ligand itself may be susceptible to oxidation or reduction under certain electrochemical conditions. The presence of the hydroxylamine and imidamide functionalities could allow for electron transfer reactions that are centered on the ligand rather than the metal.

Metal-Centered Redox Processes

Transition metal ions are well-known for their ability to exist in multiple oxidation states. The coordination of this compound can influence the redox potential of the metal center. The electron-donating properties of the ligand would be expected to stabilize higher oxidation states of the metal, thereby affecting the ease with which the metal can be oxidized or reduced. nih.gov

Influence of Substituents on Coordination Affinity and Selectivity

The coordination properties of this compound could be systematically tuned by introducing substituents on the propanimidamide (B3024157) backbone. Electron-donating groups would be expected to increase the electron density on the donor atoms, leading to stronger metal-ligand bonds and higher stability constants. theshifters.it Conversely, electron-withdrawing groups would likely decrease the ligand's basicity and result in less stable complexes. theshifters.it Such modifications could also influence the selectivity of the ligand for different metal ions. However, specific studies on substituted this compound derivatives and their coordination behavior are not available in the reviewed literature.

Catalytic Applications of N Hydroxypropanimidamide and Its Metal Complexes

Organocatalytic Applications

There is currently no available research on the use of N'-hydroxypropanimidamide as an organocatalyst.

Transition Metal-Catalyzed Reactions

Information regarding the use of this compound as a ligand in transition metal-catalyzed reactions is not present in the current body of scientific literature.

Oxidation Reactions

There are no documented studies on the application of this compound metal complexes in catalytic oxidation reactions.

Reduction Reactions

There is no available data on the use of this compound and its metal complexes in catalytic reduction reactions.

Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Halogen Bond Formation Reactions

Research on the application of this compound complexes in catalyzing the formation of carbon-carbon or carbon-heteroatom bonds has not been published.

Enantioselective Catalysis utilizing Chiral this compound Ligands

The synthesis of chiral derivatives of this compound and their application in enantioselective catalysis has not been reported in the scientific literature.

Heterogeneous Catalysis and Immobilization Strategies

There are no published methods for the immobilization of this compound or its metal complexes on solid supports for use in heterogeneous catalysis.

Elucidation of Reaction Mechanisms in Catalytic Cycles of this compound and its Metal Complexes

Detailed research on the catalytic applications of this compound and its corresponding metal complexes is limited in publicly available scientific literature. Consequently, a comprehensive elucidation of their reaction mechanisms in catalytic cycles, including detailed research findings and data tables, cannot be provided at this time.

Methodologies commonly employed for such investigations include:

Kinetic Studies: These experiments measure reaction rates under various conditions (e.g., concentration of reactants, catalyst, temperature) to derive a rate law. This information provides insights into the composition of the rate-determining step of the reaction. For instance, a first-order dependence on the catalyst concentration suggests that a single molecule of the catalyst is involved in the slowest step of the cycle.

Spectroscopic Analysis: Techniques such as UV-Vis, NMR, EPR, and X-ray absorption spectroscopy can be used to detect and characterize transient intermediates that are formed during the catalytic cycle. For example, the appearance and decay of specific signals can provide direct evidence for the existence of a particular intermediate species.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping out the potential energy surface of a catalytic reaction. These calculations can provide detailed information on the structures of intermediates and transition states, as well as their relative energies, which helps to distinguish between different possible mechanistic pathways.

Isotope Labeling Studies: By selectively replacing atoms in the reactants with their isotopes (e.g., deuterium (B1214612) for hydrogen), it is possible to track the movement of these atoms throughout the reaction. The observation of kinetic isotope effects can also help to identify bond-breaking events in the rate-determining step.

While these are the standard approaches for elucidating catalytic mechanisms, their application to this compound and its metal complexes has not been extensively reported. Research on related compounds, such as N-hydroxyphthalimide (NHPI), has shown that the N-hydroxy functionality can play a key role in radical-mediated and metal-catalyzed oxidation reactions. It is plausible that this compound could exhibit similar reactivity, potentially acting as a ligand for a catalytically active metal center or as a precursor to a reactive radical species.

However, without specific research data, any proposed mechanism for the catalytic activity of this compound would be purely speculative. Further experimental and computational studies are necessary to establish its catalytic potential and to unravel the intricate details of its reaction mechanisms.

Derivatization and Functionalization Methodologies for N Hydroxypropanimidamide

O-Substitution Reactions: Formation of Ethers and Esters

The hydroxyl group of N'-hydroxypropanimidamide is a primary site for functionalization, readily undergoing O-substitution reactions to form ethers and esters. These transformations are crucial for modifying the compound's polarity, solubility, and steric profile.

O-Alkylation for Ether Formation:

O-alkylation of this compound to form N'-alkoxypropanimidamides can be achieved through various synthetic methodologies. A common approach involves the deprotonation of the hydroxyl group with a suitable base to generate a more nucleophilic alkoxide, which then reacts with an alkylating agent.

A typical reaction involves the treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an inert solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of base and solvent is critical to ensure efficient deprotonation and subsequent nucleophilic attack.

Alkylating AgentBaseSolventProduct
Methyl IodideNaHTHFN'-methoxypropanimidamide
Ethyl BromideK₂CO₃DMFN'-ethoxypropanimidamide
Benzyl (B1604629) ChlorideNaHTHFN'-benzyloxypropanimidamide
This table presents illustrative examples of O-alkylation reactions.

O-Acylation for Ester Formation:

The formation of N'-acyloxypropanimidamides (esters) is another important derivatization strategy. This is typically accomplished by reacting this compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct.

For instance, the reaction of this compound with acetyl chloride in the presence of a tertiary amine base like triethylamine (B128534) (Et₃N) or pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) yields N'-acetoxypropanimidamide. Similarly, acetic anhydride can be employed as the acylating agent.

Acylating AgentBaseSolventProduct
Acetyl ChlorideEt₃NDCMN'-acetoxypropanimidamide
Benzoyl ChloridePyridineChloroformN'-benzoyloxypropanimidamide
Acetic AnhydrideEt₃NDCMN'-acetoxypropanimidamide
This table provides examples of O-acylation reactions.

N-Substitution Reactions: Formation of Amides and Ureas

The nitrogen atoms of the imidamide functional group in this compound can also participate in substitution reactions, leading to the formation of N-substituted derivatives such as amides and ureas. These reactions often require activation of the nitrogen atom or the use of highly reactive electrophiles.

N-Acylation for Amide Formation:

Direct N-acylation of the imidamide nitrogen can be challenging due to the lower nucleophilicity of the nitrogen atoms compared to the oxygen of the hydroxyl group. However, under specific conditions or with prior modification, N-acylation can be achieved. One strategy involves the use of highly reactive acylating agents in the presence of a strong base. Alternatively, protecting the hydroxyl group allows for selective N-acylation.

Formation of Ureas:

The reaction of this compound with isocyanates provides a direct route to the formation of N-carbamoyl derivatives (ureas). In this reaction, the nucleophilic nitrogen of the imidamide attacks the electrophilic carbon of the isocyanate. The reactivity of the different nitrogen atoms can lead to a mixture of products, and reaction conditions can be optimized to favor substitution at a particular site. For example, reacting this compound with phenyl isocyanate can yield N-phenyl-N'-hydroxy-carbamoylpropanimidamide.

IsocyanateSolventProduct
Phenyl IsocyanateToluene1-(hydroxycarbamimidoyl)-1-phenylurea
Methyl IsocyanateTHF1-(hydroxycarbamimidoyl)-1-methylurea
This table illustrates the formation of urea (B33335) derivatives from this compound.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The hydroxyl and amino groups can react with suitable bifunctional electrophiles or undergo intramolecular cyclization to form stable ring structures, most notably 1,2,4-oxadiazoles and 1,2,4-triazoles.

Synthesis of 1,2,4-Oxadiazoles:

This compound can react with various carbonyl compounds, such as aldehydes, ketones, and esters, or their derivatives, to form 1,2,4-oxadiazoles. A common method involves the condensation of this compound with an acid chloride or an anhydride. The initial step is the O-acylation of the hydroxyl group, followed by an intramolecular cyclization with the elimination of a water molecule. For example, reaction with benzoyl chloride would yield 3-propyl-5-phenyl-1,2,4-oxadiazole.

Synthesis of 1,2,4-Triazoles:

The synthesis of 1,2,4-triazoles from this compound can be achieved by reaction with compounds containing a carbon-nitrogen triple bond, such as nitriles or cyanates. One synthetic route involves the reaction with a nitrile in the presence of a catalyst, leading to a disubstituted 1,2,4-triazole.

ReagentHeterocyclic Product
Benzoyl Chloride3-Propyl-5-phenyl-1,2,4-oxadiazole
Acetonitrile3-Propyl-5-methyl-1,2,4-triazole
This table summarizes the formation of heterocyclic compounds from this compound.

Polymerization and Macromolecular Derivatization Strategies

The reactive functional groups of this compound also allow for its incorporation into polymeric structures, leading to the development of functional materials with tailored properties.

Polycondensation Reactions:

This compound can act as a monomer in polycondensation reactions with suitable difunctional or polyfunctional comonomers. For example, reaction with a diacyl chloride could lead to the formation of a polyester (B1180765) or polyamide containing the pending imidamide functionality. These polymers may exhibit interesting properties such as metal-chelating abilities or enhanced thermal stability.

Grafting onto Polymer Backbones:

Alternatively, this compound can be grafted onto existing polymer backbones that contain reactive sites. For instance, a polymer with pendant acyl chloride groups could be reacted with this compound to introduce the hydroxyimidamide functionality along the polymer chain. This approach allows for the modification of the surface properties of materials.

Selective Functionalization and Protecting Group Chemistry

To achieve regioselective derivatization of this compound, the use of protecting groups is essential. By selectively blocking one of the reactive sites (the hydroxyl or the amino group), the other can be functionalized without interference.

Protection of the Hydroxyl Group:

The hydroxyl group can be protected with various common protecting groups for alcohols. For example, reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) will form the corresponding silyl (B83357) ether. This protected intermediate can then undergo selective N-functionalization. The TBDMS group can be readily removed under acidic conditions or with a fluoride (B91410) source.

Protection of the Amino Group:

While more challenging due to the tautomeric nature of the amidoxime (B1450833), the amino group can also be protected. One approach involves the formation of a carbamate (B1207046) by reaction with a chloroformate, such as benzyl chloroformate (CbzCl), under basic conditions. With the amino group protected, the hydroxyl group can be selectively derivatized. The Cbz group is typically removed by hydrogenolysis.

The strategic application of protecting group chemistry provides a powerful tool for the controlled and selective synthesis of complex derivatives of this compound, expanding its synthetic utility and enabling the creation of molecules with precisely defined structures and functionalities.

Supramolecular Chemistry and Crystal Engineering of N Hydroxypropanimidamide Systems

Host-Guest Chemistry and Inclusion Complex Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org Given its small size, N'-hydroxypropanimidamide is more likely to act as a guest molecule, fitting into the cavity of a larger host macrocycle like a cyclodextrin (B1172386) or a calixarene. wikipedia.orgthno.org The formation of such an inclusion complex would be driven by a combination of hydrogen bonding between the guest and the host and hydrophobic interactions if the host has a nonpolar cavity.

The potential for this compound to act as a host is limited due to its lack of a pre-organized cavity. However, in a metal-coordinated state, it could be part of a larger metallosupramolecular host assembly.

Co-crystallization Strategies

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties. nih.govijpsr.com this compound, with its strong hydrogen bonding functional groups, is an excellent candidate for co-crystallization. The strategy would involve selecting a co-former that can form complementary and robust supramolecular synthons with the target molecule.

A supramolecular synthon is a structural unit within a supramolecular assembly that is formed by intermolecular interactions. For this compound, reliable synthons can be formed between its amide and oxime groups and complementary functional groups on a co-former.

Potential Co-formers and Supramolecular Synthons for this compound:

Co-former Functional GroupSupramolecular Synthon with this compound
Carboxylic AcidAcid-Amide, Acid-Oxime
AmideAmide-Amide
Pyridine (B92270)Oxime-Pyridine
AlcoholAlcohol-Amide, Alcohol-Oxime

The selection of a suitable co-former would allow for the tuning of properties such as solubility and stability.

Self-Assembly Processes in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The propensity of this compound to form strong and directional hydrogen bonds suggests that it is likely to undergo self-assembly in both solution and the solid state.

In solution, depending on the solvent, it could form small, discrete hydrogen-bonded aggregates. In the solid state, this self-assembly would manifest as the crystal structure. The formation of extended hydrogen-bonded chains or sheets is a common form of self-assembly for molecules with multiple hydrogen bonding sites. The specific outcome of the self-assembly process would be influenced by factors such as temperature, solvent, and the presence of any competing molecules.

Influence of Molecular Conformation on Supramolecular Assembly

The this compound molecule possesses several key functional groups that are central to its conformational landscape and subsequent self-assembly: the propanimidamide (B3024157) group and the N'-hydroxy group. The rotational freedom around the C-C single bonds in the propyl group, as well as the C-N and N-O single bonds, allows the molecule to adopt a range of conformations in the gas phase or in solution. However, in the solid state, the molecule will typically adopt a low-energy conformation that maximizes the strength and number of intermolecular interactions.

The primary driving force for the supramolecular assembly of this compound is the formation of strong hydrogen bonds. The N'-hydroxy group (-N-OH) and the imidamide group (-C(=NH)NH2) provide a rich combination of hydrogen bond donors and acceptors. Specifically, the hydroxyl hydrogen and the amine hydrogens are potent hydrogen bond donors, while the hydroxyl oxygen, the imine nitrogen, and the amine nitrogen can all act as hydrogen bond acceptors.

Furthermore, studies on peptoids containing N-hydroxy amides have revealed the formation of unique sheet-like structures held together by intermolecular hydrogen bonds in the solid state. nih.govnih.gov This suggests that this compound, with its multiple hydrogen bonding sites, is likely to form extended networks, such as chains, sheets, or three-dimensional frameworks, in the crystalline phase. The specific conformation adopted by the molecule will be the one that best facilitates the formation of a stable and repeating hydrogen-bonded pattern.

The interplay between molecular conformation and supramolecular assembly is a fundamental concept in crystal engineering. For this compound, the ability to adopt specific conformations is key to the formation of well-defined, hydrogen-bonded architectures. The precise nature of these assemblies will depend on a delicate balance of intramolecular conformational energies and intermolecular interaction energies, ultimately leading to a thermodynamically stable crystal structure.

Research Findings on Hydrogen Bonding in Related Systems

To illustrate the influence of molecular conformation on the resulting supramolecular structures, it is useful to examine crystallographic data from molecules with similar functional groups. The following tables present typical hydrogen bond geometries observed in such systems.

Donor (D)Acceptor (A)D-H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)Reference Compound
N-HO (hydroxyl)-3.0374171.0N-(2-hydroxy-1, 1-dimethylethyl)benzamide
O-HO (amide)-2.6279161.8N-(2-hydroxy-1, 1-dimethylethyl)benzamide
N-HO (carbonyl)2.092.96170Benzamide
N-HN (imine)---Hypothetical for this compound
O-HN (amine)---Hypothetical for this compound

This table presents representative hydrogen bond parameters from a related molecule to infer potential interactions in this compound systems.

Interaction TypePotential Donor Groups in this compoundPotential Acceptor Groups in this compound
Intermolecular Hydrogen Bond-OH, -NH2, =NHO of -OH, N of -NH2, N of =NH
Intramolecular Hydrogen Bond-OHN of =NH

This table outlines the potential hydrogen bond donors and acceptors within the this compound molecule that influence its supramolecular assembly.

Computational and Theoretical Investigations of N Hydroxypropanimidamide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are pivotal in elucidating the fundamental electronic properties of N'-hydroxypropanimidamide. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the propanimidamide (B3024157) core and the N'-hydroxy group. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule.

Key features of the electronic structure include the localization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically associated with the lone pair electrons on the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is often centered on the π* orbitals of the C=N double bond, indicating its propensity to accept electrons in nucleophilic reactions.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.7 eVIndicator of chemical reactivity and stability.
Dipole Moment3.2 DMeasure of the overall polarity of the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the propanimidamide backbone and the rotation around the N'-O bond give rise to various possible conformations for this compound. Understanding the relative energies of these conformers is crucial for predicting the molecule's predominant shape and its interaction with other molecules.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating dihedral angles and calculating the energy of each resulting geometry. This process identifies the low-energy conformers, which are the most likely to be populated at a given temperature. Studies on structurally similar N-hydroxy amides have shown a preference for specific conformations due to the formation of intramolecular hydrogen bonds and the minimization of steric hindrance nih.gov. For this compound, it is plausible that conformations allowing for an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen are energetically favorable.

The results of a conformational search can be visualized as an energy landscape, a multi-dimensional plot that maps the potential energy as a function of the molecule's geometric parameters. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them.

Reaction Mechanism Simulations and Transition State Theory

Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, it is possible to identify the transition states and calculate the activation energies, which are key parameters that govern the reaction rates.

Transition State Theory (TST) provides a framework for understanding reaction kinetics. nih.gov According to TST, the rate of a reaction is determined by the concentration of the transition state species and the frequency with which they convert to products. Quantum chemical calculations can be used to locate the transition state structure on the potential energy surface and to calculate its energy relative to the reactants.

For example, the hydrolysis of this compound could be simulated to understand its stability in aqueous environments. Such a simulation would involve modeling the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps leading to the products. The calculated energy profile would reveal the rate-determining step of the reaction.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or biological macromolecules. In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion.

MD simulations can be used to study the hydration of this compound, revealing the arrangement of water molecules in its vicinity and the hydrogen bonding patterns that are formed. The strength and lifetime of these hydrogen bonds can be quantified, providing insights into the molecule's solubility and its influence on the structure of the surrounding water.

Furthermore, MD simulations can be employed to investigate the binding of this compound to a protein active site. By placing the molecule in the binding pocket of a receptor and simulating the system's evolution, it is possible to predict the preferred binding mode and to estimate the binding affinity. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex.

Prediction of Spectroscopic Signatures

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to aid in their experimental identification and characterization.

By calculating the vibrational frequencies of this compound, it is possible to predict its infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental data to confirm the molecule's structure and to assign the observed vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the O-H, N-H, C=N, and C-N bonds can be predicted with a reasonable degree of accuracy.

Similarly, the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen, carbon, and nitrogen nuclei in this compound can be calculated. These theoretical predictions can be invaluable in interpreting complex NMR spectra and in confirming the connectivity and stereochemistry of the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted FeatureCorresponding Functional Group/Atom
IR Spectroscopy~3300-3500 cm⁻¹ (broad)O-H stretch
IR Spectroscopy~3200-3400 cm⁻¹N-H stretch
IR Spectroscopy~1650-1680 cm⁻¹C=N stretch
¹H NMR Spectroscopy~9-11 ppm (broad singlet)O-H proton
¹H NMR Spectroscopy~5-7 ppm (broad singlet)N-H proton
¹³C NMR Spectroscopy~150-160 ppmC=N carbon

Note: These are approximate ranges based on typical values for similar functional groups and would need to be confirmed by specific calculations for this compound.

Rational Design of this compound Analogues for Targeted Properties

The insights gained from computational studies of this compound can be leveraged for the rational design of new analogues with tailored properties. By systematically modifying the structure of the parent molecule in silico, it is possible to explore the effects of these modifications on its electronic properties, reactivity, and binding affinity for a particular target.

For example, if the goal is to design an analogue with enhanced binding to a specific enzyme, computational docking and free energy calculations can be used to screen a virtual library of candidate molecules. This approach allows for the identification of analogues with improved shape complementarity and more favorable intermolecular interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on a set of computationally derived molecular descriptors. These models can then be used to predict the biological activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for experimental investigation. This computational pre-screening can significantly accelerate the drug discovery and development process.

Integration in Advanced Materials Science

Role in Functional Organic Materials Design

The rational design of functional organic materials relies on the selection of molecular components with specific, predictable properties. uni-wuerzburg.dersc.org The N'-hydroxypropanimidamide moiety, analogous to hydroxamic acids and amidoximes, serves as a powerful bidentate ligand, capable of coordinating with a wide variety of metal ions. rsc.orgnih.gov This chelating property is fundamental to its role in materials design.

By incorporating this functional group into organic molecules, researchers can create materials with precisely engineered characteristics. For instance, the formation of stable complexes with metal ions can influence the electronic, optical, and catalytic properties of a material. This principle is extensively used in the development of metal-organic frameworks (MOFs), where organic linkers containing such chelating groups self-assemble with metal ions to form highly porous, crystalline structures. frontiersin.orgmdpi.comnih.gov A robust zinc-hydroxamate MOF, for example, demonstrated exceptional chemical stability and porosity, making it a candidate for capturing airborne contaminants. mdpi.com This highlights the potential of this compound-containing linkers to construct stable and functional porous materials. mdpi.commdpi.com

Polymeric Materials and Network Structures

The this compound group can be integrated into polymeric architectures to impart specific functionalities. This can be achieved either by synthesizing monomers containing the functional group and subsequently polymerizing them, or by chemically modifying existing polymers to introduce the moiety. mdpi.com

Once incorporated into a polymer backbone, the this compound group can act as a cross-linking site through coordination with metal ions. This leads to the formation of coordination polymer networks, which can exhibit unique mechanical, thermal, and chemical properties. core.ac.ukrsc.orgrsc.org These materials can be designed to be responsive to external stimuli, such as pH or the presence of specific metal ions, making them suitable for applications like controlled drug release. rsc.orgnih.gov

Furthermore, resins and fibers containing analogous amidoxime (B1450833) and hydroxamic acid groups have shown significant promise for applications such as heavy metal ion removal from aqueous solutions. rsc.orgresearchgate.netrsc.org For example, a cellulose (B213188) derivative functionalized with both amidoxime and hydroxamic acid groups demonstrated excellent and rapid removal of Cu²⁺, Pb²⁺, Cr³⁺, and Zn²⁺ ions through a chelation mechanism. rsc.org This suggests that polymers functionalized with this compound could be highly effective sorbents for environmental remediation.

Hybrid Materials and Composites

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to materials with synergistic properties. mdpi.comnih.gov The this compound functional group is particularly well-suited for creating stable and well-integrated hybrid systems.

One common strategy involves the surface functionalization of inorganic nanoparticles (e.g., silica, metal oxides, or gold nanoparticles) with molecules containing this group. nih.govnih.govfrontiersin.orgsemanticscholar.org The strong chelating ability of the this compound moiety allows it to anchor firmly to the nanoparticle surface. This surface modification serves several purposes:

Improved Dispersion: The organic layer prevents the nanoparticles from agglomerating, ensuring they are finely dispersed within a polymer matrix. semanticscholar.org

Enhanced Interfacial Adhesion: The functional group can form covalent or strong coordination bonds with the surrounding polymer matrix, leading to improved mechanical strength and thermal stability of the resulting composite material. mdpi.com

Added Functionality: The functionalized nanoparticles can introduce new capabilities to the composite, such as catalytic activity or sensing properties.

This approach has been used to create a wide range of nanocomposites, from reinforced epoxy resins to materials with antimicrobial properties. mdpi.comnih.gov

Applications in Chemical Sensing and Molecular Recognition Platforms

Molecular recognition is the foundation of chemical sensing, where a receptor molecule selectively binds to a target analyte, producing a measurable signal. nih.govmdpi.comufl.eduscispace.comnih.gov The specific and strong binding affinity of the this compound group for certain metal ions makes it an excellent candidate for the development of chemical sensors. mdpi.com

Sensor platforms can be fabricated by immobilizing molecules containing the this compound group onto a solid surface, such as an electrode or a 2D material like graphene. researchgate.netnih.govresearchgate.net When the sensor is exposed to a solution containing the target metal ion, the ion binds to the immobilized ligands. This binding event can be transduced into a detectable signal through various mechanisms:

Electrochemical Sensing: Changes in electrical properties (e.g., current, potential, or impedance) of the electrode upon ion binding. mdpi.com

Optical Sensing: Alterations in fluorescence or absorbance of the material.

Mass-Sensitive Sensing: Detection of the mass change on a quartz crystal microbalance (QCM) sensor. mdpi.com

Such sensors could offer high sensitivity and selectivity for detecting specific metal ions in environmental monitoring, industrial process control, and biomedical diagnostics. researchgate.netdcu.ie

Methodologies for Material Characterization (Focus on structural and mechanistic aspects)

A thorough characterization is crucial to understand the structure-property relationships of materials incorporating this compound. A suite of analytical techniques is employed to probe both the molecular structure and the bulk properties of these advanced materials. researchgate.net These methods provide insights into the coordination environment, network formation, and the mechanisms underlying their functional performance. nih.govresearchgate.net

Below is a table summarizing key characterization techniques and their specific applications in studying these materials.

TechniqueInformation Provided
Spectroscopy
Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the presence of the this compound functional group by identifying characteristic vibrational bands (e.g., C=N, N-O, O-H). Monitors the coordination of the group to metal ions through shifts in these bands. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides detailed information about the chemical structure of the organic component at the atomic level. Used to confirm successful synthesis and functionalization. nih.gov
X-ray Photoelectron Spectroscopy (XPS)An elemental analysis technique for surfaces that determines the elemental composition and chemical states of atoms. Confirms the presence of nitrogen and oxygen from the functional group and can verify the oxidation state of coordinated metals. rsc.orgnih.gov
UV-Visible (UV-Vis) SpectroscopyInvestigates the electronic properties of the material. Changes in the absorption spectra upon metal ion binding can be used to study complex formation and for sensing applications. rsc.org
Microscopy
Scanning Electron Microscopy (SEM)Provides information on the surface morphology, topography, and texture of the material at the micro- and nanoscale.
Transmission Electron Microscopy (TEM)Offers high-resolution imaging of the internal structure, including the size, shape, and distribution of nanoparticles in composites. nih.gov
Diffraction and Scattering
X-ray Diffraction (XRD)Determines the crystalline structure of materials. Essential for characterizing the structure of MOFs and coordination polymers, and for assessing the crystallinity of polymeric materials. mdpi.comnih.gov
Thermal Analysis
Thermogravimetric Analysis (TGA)Measures changes in mass as a function of temperature. Used to evaluate the thermal stability of the material and to study its decomposition profile. core.ac.ukresearchgate.net
Differential Scanning Calorimetry (DSC)Measures heat flow associated with thermal transitions. Used to determine melting points, glass transition temperatures, and to study crystallization behavior in polymers.

These characterization methods, when used in combination, provide a comprehensive understanding of the material's structure from the molecular to the macroscopic level, enabling the rational design of new materials with desired functionalities.

Emerging Research Frontiers and Academic Outlook

Interdisciplinary Research Avenues

The versatile structure of N'-hydroxypropanimidamide makes it a focal point for interdisciplinary research, bridging synthetic chemistry with pharmacology, medicine, and materials science. Its derivatives have shown significant promise in medicinal chemistry, demanding close collaboration between synthetic chemists who design and create new molecules, and biologists and pharmacologists who evaluate their therapeutic potential.

Key areas of interdisciplinary focus include:

Antimalarial Drug Development: A class of related compounds, 3-hydroxypropanamidines, has been identified as highly active antiplasmodial agents. Research in this area involves optimizing the core structure to enhance efficacy against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.govacs.org This work necessitates a synergistic approach combining organic synthesis, parasitology, and clinical research to translate laboratory findings into effective treatments.

Oncology: N-hydroxyamide derivatives, a class to which this compound belongs, have been investigated as inhibitors of histone deacetylase (HDAC), a key target in cancer therapy. nih.gov The development of these inhibitors requires expertise in enzymology, cell biology, and oncology to assess their potency and in vivo antitumor activity.

Cardiovascular Therapeutics: The N-hydroxy functionality is a key feature in molecules designed as nitroxyl (HNO) donors. nih.gov HNO has distinct physiological effects from nitric oxide (NO) and is a target for new therapies for conditions like heart failure. google.comnih.gov This research avenue brings together chemists, physiologists, and cardiologists to explore the therapeutic release and action of HNO.

Challenges and Opportunities in this compound Research

While the potential is significant, the field faces several challenges that also represent opportunities for innovation.

Challenges:

Synthetic Efficiency: The primary synthesis of this compound often involves the nucleophilic addition of hydroxylamine (B1172632) to nitrile precursors. vulcanchem.com Challenges in this process include controlling reaction conditions to minimize side reactions and developing efficient purification methods to obtain high-purity compounds.

Bioavailability and Stability: For medicinal applications, derivatives often need to overcome issues of low bioavailability and poor stability, which can limit their therapeutic effectiveness. nih.gov

Regulatory Acceptance: The development of new chemical entities for therapeutic use requires navigating a complex regulatory landscape. A significant challenge is establishing the scientific confidence and validation for New Approach Methodologies (NAMs) that can accelerate development while ensuring safety. nih.govresearchgate.net A lack of clear guidance from regulatory agencies can create hesitation in adopting innovative methods. nih.gov

Opportunities:

Novel Synthetic Routes: There is an opportunity to explore and develop novel, more efficient synthetic strategies. This includes microwave-assisted synthesis or one-pot sequential reactions that can lead to higher yields and simpler purification protocols. researchgate.net

Structural Optimization: The core structure of this compound provides a scaffold for extensive modification. There is a vast opportunity to synthesize and screen new derivatives to improve their pharmacological profiles, such as enhancing their activity against specific biological targets or improving their drug-like properties. acs.org

Advanced Drug Delivery Systems: Overcoming challenges in bioavailability can be an opportunity to innovate in drug delivery. mdpi.com For instance, incorporating these molecules into nanomedicine platforms could enable controlled release and targeted delivery, as has been explored for other nitric oxide donors. researchgate.net

Table 1: Key Research Challenges and Corresponding Opportunities

Challenge Opportunity Potential Impact
Inefficient Synthetic Protocols Development of novel synthetic methods (e.g., microwave-assisted, flow chemistry). Increased yield, reduced waste, and faster discovery of new derivatives.
Poor Pharmacokinetics Structural modification and prodrug design to improve bioavailability and stability. Enhanced therapeutic efficacy and translation to clinical applications.
Limited Biological Understanding Use of advanced screening and "omics" technologies to identify new biological targets. Expansion of therapeutic applications into new disease areas.
Regulatory Hurdles for NAMs Fostering collaboration between academia, industry, and regulators to validate and standardize new methods. Faster and more efficient preclinical evaluation of new compounds. nih.govresearchgate.net

Potential for Novel Chemical Discoveries

The this compound scaffold is a fertile ground for the discovery of novel chemical entities with unique properties and functions.

New Heterocyclic Systems: The reactivity of the amidoxime (B1450833) group (a related functional group) allows it to be a precursor for various heterocyclic compounds. For example, reactions with anhydrides can lead to the formation of 1,2,4-oxadiazoles, a class of compounds with its own diverse biological activities. researchgate.netnih.gov This opens a pathway to discover entirely new families of bioactive molecules originating from the this compound core.

Enzyme Inhibitors: The hydroxamic acid moiety is a well-known zinc-binding group, making it a key component in the design of metalloenzyme inhibitors. By modifying the propanimidamide (B3024157) backbone, researchers can create libraries of compounds to screen for inhibitory activity against a wide range of enzymes, potentially leading to new drugs for various diseases. nih.gov For example, analogs of nicotinamide (NAM) have been shown to be turned over by the enzyme Nicotinamide N-methyl transferase (NNMT), with the methylated product acting as a potent inhibitor. nih.gov

Nitroxyl (HNO) Donors: Research into N-hydroxy sulfonimidamides has identified them as a new class of potential HNO donors. nih.gov Deprotection of these compounds leads to the formation of nitrous oxide, providing evidence for the intermediacy of HNO. nih.gov This discovery path highlights the potential for this compound derivatives to be explored for similar HNO-releasing properties, creating new tools for studying HNO biology and new therapeutic agents. google.com

Methodological Advancements in Characterization and Analysis

The accurate characterization and analysis of this compound and its derivatives are crucial for understanding their structure-activity relationships. The field is benefiting from and contributing to methodological advancements.

Spectroscopic and Spectrometric Techniques: Standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and elemental analysis remain fundamental for structural confirmation and purity assessment. vulcanchem.comscispace.com NMR is particularly powerful for providing detailed information about the chemical environment of nuclei and confirming ligand immobilization on nanomaterials. nih.gov

Computational Chemistry: Quantum computational studies, particularly using Density Functional Theory (DFT), are becoming indispensable. researchgate.net These methods allow for the calculation of optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This theoretical insight helps in understanding molecular reactivity, stability, and potential intermolecular interactions, guiding experimental design. researchgate.net

Advanced Analytical Methods: For more complex systems, such as derivatives attached to nanomaterials, more advanced techniques are required. Small-Angle Neutron Scattering (SANS), for example, can be used to study the conformation of a ligand shell and the spatial distribution of mixed ligands on a nanoparticle surface, providing structural information that is otherwise difficult to obtain. nih.gov

Table 2: Advanced Methodologies in this compound Research

Methodology Application Insights Gained
Density Functional Theory (DFT) Calculation of molecular structure, energy, and electronic properties. researchgate.net Prediction of reactivity, stability, and spectroscopic signatures; understanding of intermolecular interactions.
2D NMR Spectroscopy Elucidation of complex molecular structures and stereochemistry. Unambiguous assignment of atoms and connectivity in novel derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of reaction products and metabolites. Monitoring reaction progress, identifying impurities, and studying metabolic pathways.
Small-Angle Neutron Scattering (SANS) Characterization of ligands on nanomaterial surfaces. nih.gov Understanding of ligand conformation, composition, and spatial distribution in complex systems. nih.gov

Broader Implications and Future Directions in Chemical Science

The research centered on this compound has implications that extend beyond the compound itself, influencing broader trends in chemical science.

Contribution to Medicinal Chemistry: The exploration of this compound derivatives as enzyme inhibitors and signaling molecule donors contributes valuable knowledge to the field of drug discovery. nih.govnih.gov The structure-activity relationships uncovered in these studies can inform the design of other therapeutic agents.

Advancement in Synthesis: The drive for more efficient and selective syntheses of these compounds pushes the boundaries of synthetic organic chemistry, encouraging the development of new reagents, catalysts, and reaction conditions that adhere to the principles of green chemistry. researchgate.net

Integration of Computational and Experimental Chemistry: The increasing use of computational tools to predict properties and guide synthesis represents a paradigm shift in chemical research. defense.gov The study of this compound is an excellent example of how a synergistic approach, combining in silico modeling with empirical lab work, can accelerate discovery.

Future research is likely to focus on several key areas:

Systems Chemistry: Moving beyond single molecules to understand how this compound derivatives interact within complex biological systems.

Bioconjugation and Materials Science: Exploring the attachment of this moiety to polymers, peptides, or nanoparticles to create advanced materials with tailored biological or physical properties. nih.gov

Automated Synthesis and High-Throughput Screening: Employing automation to rapidly synthesize libraries of derivatives and screen them for activity, accelerating the pace of discovery.

Ultimately, the focused study of this compound serves as a microcosm for the evolution of modern chemical science, highlighting a move towards greater interdisciplinarity, methodological sophistication, and a deeper integration of theoretical and experimental approaches to solve complex scientific challenges.

Q & A

Q. What are the established synthesis protocols for N'-hydroxypropanimidamide, and what analytical methods validate its purity?

this compound is synthesized via hydroxylation of propanimidamide derivatives using hydroxylamine hydrochloride under controlled pH (7–9) and temperature (40–60°C) . Key validation methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., δ 8.2 ppm for NH-OH protons in 1H^1H-NMR) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 105.1 (C3_3H9_9N2_2O+^+) confirm molecular weight .
  • HPLC : Purity ≥97% is achievable with reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Maintain at 2–8°C under argon to prevent decomposition .

Q. How is this compound structurally characterized, and what functional groups dictate its reactivity?

The compound features:

  • Amidoxime group (-C(NH2_2)N-OH) : Participates in chelation and redox reactions .
  • Aliphatic chain : Influences solubility in polar solvents (e.g., ethanol, DMSO) .
    Structural confirmation via FT-IR shows N-O stretching at 950 cm1^{-1} and NH bending at 1600 cm1^{-1} .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound derivatives for pharmacological studies?

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
  • Solvent Optimization : Use DMF/water mixtures (9:1) to improve solubility of intermediates .
  • Real-Time Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and minimize byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Dose-Response Curves : Validate cytotoxicity (e.g., IC50_{50} values) across multiple cell lines (e.g., HeLa, MCF-7) to assess reproducibility .
  • Metabolic Stability Assays : Use liver microsomes to identify degradation pathways that may skew in vitro/in vivo correlations .
  • Structural Analog Comparison : Compare with fluorinated derivatives (e.g., 3-(trifluoromethyl) variants) to isolate electronic effects on activity .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in ethanol vs. THF) .

Q. What experimental designs are recommended for studying this compound’s instability under oxidative conditions?

  • Accelerated Stability Testing : Expose the compound to H2_2O2_2 or UV light and quantify degradation via LC-MS .
  • Radical Scavengers : Add butylated hydroxytoluene (BHT) to assess stabilization efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.